Increased Lipophilicity and Polar Surface Area Relative to the Unsubstituted Phenyl Analog Directly Impact Membrane Permeability and Solubility Profiles
The target compound 5-(4-methoxyphenyl)pyrimidin-4-amine exhibits a computed LogP of 1.7344 and a TPSA of 61.03 . In comparison, the unsubstituted 5-phenylpyrimidin-4-amine analog (CAS 21419-05-6) has a computed LogP of 1.56 . The +0.1744 increase in LogP for the 4-methoxyphenyl derivative reflects enhanced lipophilicity, which can improve membrane permeability. Simultaneously, the TPSA of 61.03 (vs. a lower value expected for the phenyl analog) introduces additional polarity that can fine-tune aqueous solubility.
| Evidence Dimension | Computed LogP (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.7344, TPSA = 61.03 |
| Comparator Or Baseline | 5-Phenylpyrimidin-4-amine: LogP = 1.56, TPSA not specified (lower than target compound) |
| Quantified Difference | ΔLogP = +0.1744 (higher lipophilicity), ΔTPSA > 0 (more polar surface area due to methoxy group) |
| Conditions | In silico calculation based on SMILES: N1=CN=C(N)C(=C1)C2=CC=C(OC)C=C2 (target) vs. C1=CC=C(C=C1)C2=CN=CN=C2N (comparator) |
Why This Matters
The unique physicochemical signature of the 4-methoxyphenyl group directly influences drug-like properties, making it a distinct choice for lead optimization in medicinal chemistry campaigns.
